
Hex-3-ene-1,2,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-ene-1,2,6-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-ene-1,2,6-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hex-3-yne, followed by selective reduction. The reaction typically proceeds as follows:
Hydroboration: Hex-3-yne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon (Pd/C), to selectively hydrogenate hex-3-yne to hex-3-ene.
Hydroxylation: Employing a hydroxylating agent, such as osmium tetroxide (OsO4), to introduce hydroxyl groups at the desired positions.
Chemical Reactions Analysis
Types of Reactions
Hex-3-ene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form hexane-1,2,6-triol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of hex-3-ene-1,2,6-trione or hex-3-ene-1,2,6-dial.
Reduction: Formation of hexane-1,2,6-triol.
Substitution: Formation of hex-3-ene-1,2,6-trihalide or hex-3-ene-1,2,6-triamine.
Scientific Research Applications
Hex-3-ene-1,2,6-triol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hex-3-ene-1,2,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Hex-3-ene-1,2,6-triol can be compared with other similar compounds, such as:
Hex-3-ene-1,2,5-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,4-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,3-triol: Differing by the position of the third hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups and the presence of a double bond, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
188783-21-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
hex-3-ene-1,2,6-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h1,3,6-9H,2,4-5H2 |
InChI Key |
XYIATLHHXQNGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


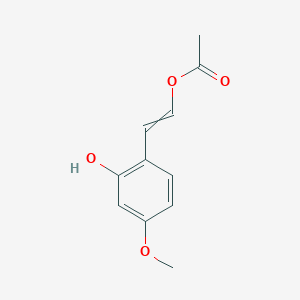
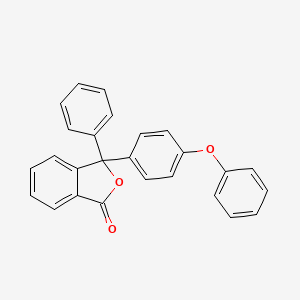
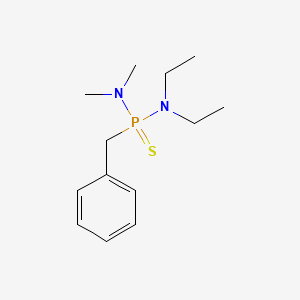
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

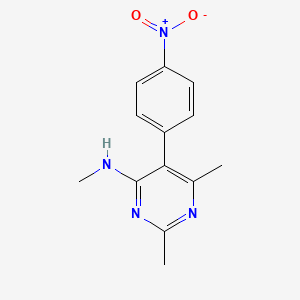
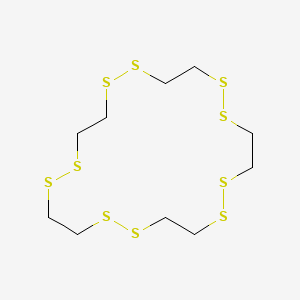

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

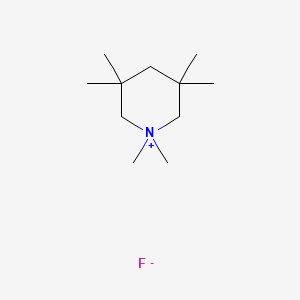
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
